

# Application Notes and Protocols for Calcium Orange in Fluorescence Microscopy

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## Compound of Interest

Compound Name: Calcium orange

CAS No.: 138067-56-8

Cat. No.: B1178576

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## Introduction

**Calcium Orange** is a fluorescent indicator dye used for the quantitative measurement of intracellular calcium concentration ( $[Ca^{2+}]_i$ ). As a member of the rhodamine-based family of calcium indicators, it exhibits a significant increase in fluorescence intensity upon binding to  $Ca^{2+}$ . This property makes it a valuable tool for studying intracellular calcium signaling pathways involved in a multitude of cellular processes, including neurotransmission, muscle contraction, and apoptosis. These application notes provide a comprehensive overview of **Calcium Orange**, its properties, and detailed protocols for its use in fluorescence microscopy.

## Principles of Calcium Orange

**Calcium Orange** is a single-wavelength excitation and emission indicator. Its acetoxymethyl (AM) ester form allows it to readily cross the cell membrane. Once inside the cell, cytosolic esterases cleave the AM group, trapping the active, calcium-sensitive form of the dye in the cytoplasm. When **Calcium Orange** binds to free  $Ca^{2+}$ , it undergoes a conformational change that results in a significant increase in its fluorescence emission intensity. The fluorescence

intensity of **Calcium Orange** is directly proportional to the concentration of free intracellular calcium.

## Data Presentation

A summary of the key quantitative properties of **Calcium Orange** and other common calcium indicators is presented in the table below for comparative analysis.

Property	Calcium Orange	Fluo-3	Fluo-4	Oregon Green 488 BAPTA-1
Excitation Max (nm)	~549[1]	~506	~494	~494
Emission Max (nm)	~576[1]	~526	~516	~523
Dissociation Constant (Kd) for Ca <sup>2+</sup> (nM)	323 - 562 <sup>1</sup> [2]	~390	~345	~170
Fluorescence Intensity Increase upon Ca <sup>2+</sup> Binding	~3.2-fold[2]	>100-fold	>100-fold	~14-fold
Quantum Yield	Data not available	~0.14 (Ca <sup>2+</sup> -bound)[3]	~0.14 (Ca <sup>2+</sup> -bound)[3]	~0.7 (Ca <sup>2+</sup> -bound)[3]
Signal-to-Noise Ratio (SNR)	Application dependent	Application dependent	Application dependent	Application dependent

<sup>1</sup>The affinity of **Calcium Orange** for Ca<sup>2+</sup> is dependent on temperature and pH.[2]

## Experimental Protocols

### Protocol 1: Preparation of Calcium Orange AM Stock Solution

- Reagents and Materials:

- **Calcium Orange**, AM ester
- Anhydrous Dimethyl Sulfoxide (DMSO)
- Procedure:
  1. Allow the vial of **Calcium Orange**, AM to equilibrate to room temperature before opening.
  2. Prepare a 1 mM stock solution by dissolving the contents of the vial in high-quality, anhydrous DMSO. For example, dissolve 50 µg of **Calcium Orange**, AM in an appropriate volume of DMSO to achieve a 1 mM concentration.
  3. Vortex briefly to ensure the dye is fully dissolved.
  4. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
  5. Store the stock solution at -20°C, protected from light and moisture.

## Protocol 2: Loading Adherent Cells with Calcium Orange AM

- Reagents and Materials:
  - **Calcium Orange** AM stock solution (1 mM in DMSO)
  - Pluronic® F-127 (20% w/v in DMSO)
  - Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer
  - Cultured adherent cells on coverslips or in imaging dishes
- Procedure:
  1. Prepare a loading buffer by diluting the **Calcium Orange** AM stock solution into HBSS to a final working concentration of 1-10 µM. The optimal concentration should be determined empirically for each cell type.

2. To aid in the dispersion of the AM ester in the aqueous loading buffer, add an equal volume of 20% Pluronic® F-127 to the **Calcium Orange** AM stock solution before diluting it in the buffer.
3. Aspirate the culture medium from the cells.
4. Wash the cells once with pre-warmed HBSS.
5. Add the **Calcium Orange** AM loading buffer to the cells and incubate for 30-60 minutes at 37°C and 5% CO<sub>2</sub>.
6. After incubation, aspirate the loading buffer and wash the cells twice with pre-warmed HBSS to remove any extracellular dye.
7. Add fresh, pre-warmed HBSS to the cells and incubate for an additional 30 minutes at 37°C to allow for complete de-esterification of the dye by intracellular esterases.
8. The cells are now ready for fluorescence imaging.

## Protocol 3: Fluorescence Microscopy Imaging

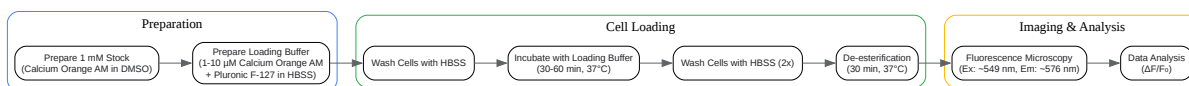
- Instrumentation:
  - An inverted fluorescence microscope equipped with a suitable light source (e.g., Xenon arc lamp or laser), filter set, and a sensitive camera (e.g., sCMOS or EMCCD).
- Imaging Parameters:
  - Excitation: Use an excitation wavelength of approximately 549 nm. A standard TRITC/Cy3 filter set is often suitable.
  - Emission: Detect the fluorescence emission at approximately 576 nm.
  - Image Acquisition: Acquire images at a suitable frame rate to capture the dynamics of the calcium signal. Minimize exposure time and excitation light intensity to reduce phototoxicity and photobleaching.
- Data Analysis:

1. Define regions of interest (ROIs) over individual cells or subcellular compartments.
2. Measure the mean fluorescence intensity within each ROI over time.
3. The change in fluorescence intensity ( $\Delta F$ ) is typically expressed as a ratio over the initial baseline fluorescence ( $F_0$ ), i.e.,  $\Delta F/F_0$ .

## Troubleshooting

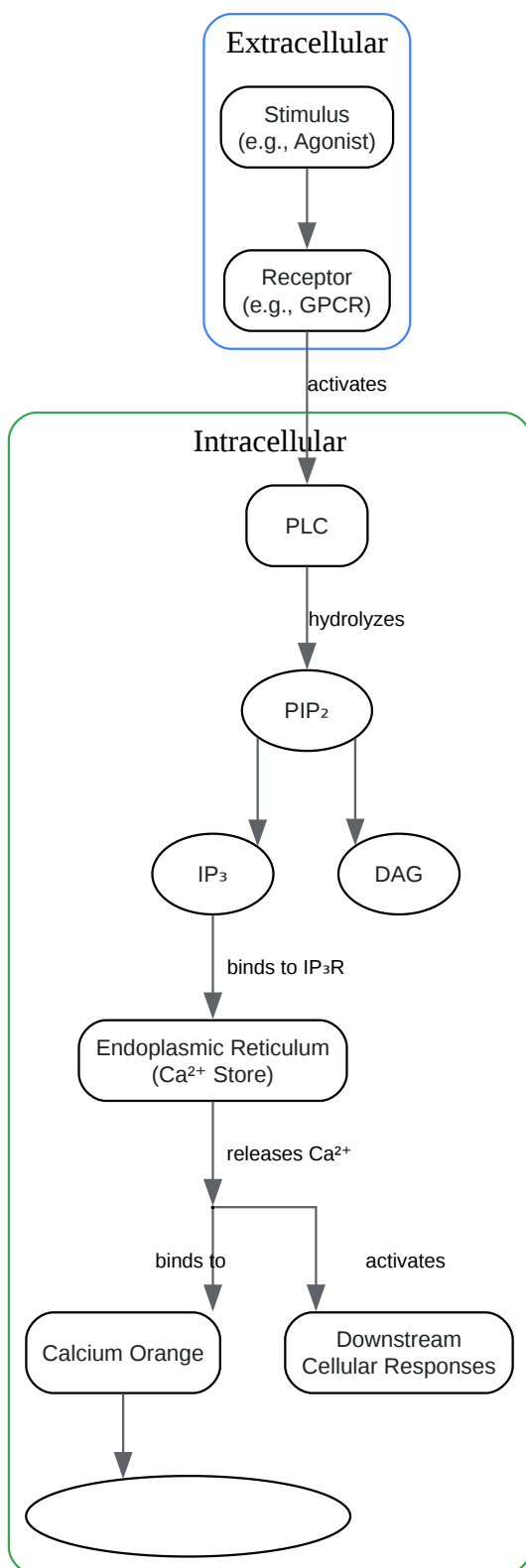
- Low Fluorescence Signal:
  - Cause: Insufficient dye loading or cell death.
  - Solution: Increase the dye concentration or incubation time. Ensure cell viability throughout the experiment.
- High Background Fluorescence:
  - Cause: Incomplete removal of extracellular dye or autofluorescence.
  - Solution: Ensure thorough washing after dye loading. Acquire a background image from a cell-free region and subtract it from the experimental images.
- Dye Compartmentalization:
  - Cause: Rhodamine-based dyes like **Calcium Orange** can sometimes accumulate in organelles such as mitochondria.
  - Solution: Lower the loading temperature (e.g., room temperature or 4°C) to reduce active transport into organelles. Reduce the dye concentration and incubation time.

## Visualizations



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Experimental workflow for using **Calcium Orange AM**.



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